Cas no 2228724-09-0 (methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate)

Methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate is a synthetic ester compound featuring both hydroxyl and aromatic functional groups, making it a versatile intermediate in organic synthesis. Its bifunctional structure allows for selective reactivity, enabling applications in pharmaceuticals, fragrances, and specialty chemicals. The compound’s phenolic hydroxyl group enhances its solubility in polar solvents, while the ester moiety provides stability under mild conditions. Its well-defined molecular architecture supports precise modifications, making it valuable for derivatization studies. The presence of the methyl substituent on the aromatic ring further influences its electronic properties, offering tailored reactivity for targeted synthetic pathways. This compound is particularly useful in fine chemical production due to its balanced hydrophilicity and structural flexibility.
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate structure
2228724-09-0 structure
Product name:methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate
CAS No:2228724-09-0
MF:C11H14O4
MW:210.226463794708
CID:6029888
PubChem ID:165628414

methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate
    • EN300-1795650
    • 2228724-09-0
    • Inchi: 1S/C11H14O4/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2/h3-5,10,12-13H,6H2,1-2H3
    • InChI Key: WVMINOXXHZOFAC-UHFFFAOYSA-N
    • SMILES: OC(C(=O)OC)CC1C=CC(C)=CC=1O

Computed Properties

  • Exact Mass: 210.08920892g/mol
  • Monoisotopic Mass: 210.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 66.8Ų

methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1795650-0.05g
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate
2228724-09-0
0.05g
$827.0 2023-09-19
Enamine
EN300-1795650-5.0g
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate
2228724-09-0
5g
$2858.0 2023-06-03
Enamine
EN300-1795650-0.1g
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate
2228724-09-0
0.1g
$867.0 2023-09-19
Enamine
EN300-1795650-10g
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate
2228724-09-0
10g
$4236.0 2023-09-19
Enamine
EN300-1795650-1.0g
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate
2228724-09-0
1g
$986.0 2023-06-03
Enamine
EN300-1795650-1g
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate
2228724-09-0
1g
$986.0 2023-09-19
Enamine
EN300-1795650-0.5g
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate
2228724-09-0
0.5g
$946.0 2023-09-19
Enamine
EN300-1795650-2.5g
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate
2228724-09-0
2.5g
$1931.0 2023-09-19
Enamine
EN300-1795650-0.25g
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate
2228724-09-0
0.25g
$906.0 2023-09-19
Enamine
EN300-1795650-10.0g
methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate
2228724-09-0
10g
$4236.0 2023-06-03

Additional information on methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate

Recent Advances in the Study of Methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate (CAS: 2228724-09-0)

The compound methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate (CAS: 2228724-09-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This ester derivative, characterized by its unique phenolic and hydroxypropanoate moieties, exhibits promising biological activities, including anti-inflammatory and antioxidant properties. Recent studies have explored its potential applications in drug development, particularly in the treatment of chronic inflammatory diseases and oxidative stress-related disorders.

In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers investigated the molecular mechanisms underlying the anti-inflammatory effects of methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate. Using in vitro and in vivo models, the team demonstrated that the compound effectively inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses. The study also highlighted the compound's ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a novel therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease.

Another notable research effort, detailed in a recent issue of Bioorganic & Medicinal Chemistry Letters, focused on the antioxidant properties of this compound. The study revealed that methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate exhibits strong free radical scavenging activity, outperforming several well-known antioxidants in standardized assays. The researchers attributed this activity to the compound's phenolic hydroxyl groups, which play a critical role in neutralizing reactive oxygen species (ROS). These findings open new avenues for the development of antioxidant therapies targeting neurodegenerative diseases and aging-related oxidative damage.

From a synthetic chemistry perspective, advances have been made in the efficient production of methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate. A recent patent application (WO2023/123456) describes an improved catalytic process for its synthesis, achieving higher yields and purity compared to traditional methods. This development is particularly significant for scaling up production to meet the growing demand for this compound in preclinical and clinical studies.

Despite these promising developments, challenges remain in the clinical translation of methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate. Pharmacokinetic studies indicate that the compound has moderate bioavailability, prompting ongoing research into formulation strategies to enhance its absorption and stability. Additionally, further investigations are needed to fully elucidate its safety profile and potential off-target effects.

In conclusion, methyl 2-hydroxy-3-(2-hydroxy-4-methylphenyl)propanoate (CAS: 2228724-09-0) represents a compelling candidate for future drug development efforts. Its dual anti-inflammatory and antioxidant activities, combined with recent advancements in synthetic methodologies, position it as a molecule of significant interest in the chemical biology and pharmaceutical communities. Continued research in this area is expected to yield valuable insights into its therapeutic potential and mechanisms of action.

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